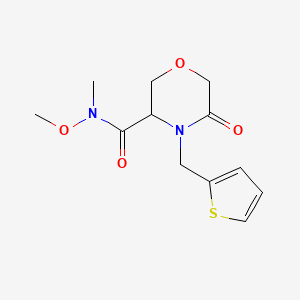
2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide often involves multi-component reactions, utilizing catalysts such as nano magnetite (Fe3O4) under conditions like ultrasound irradiation to achieve high efficiency and yield. For example, the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related acetamide derivatives showcases the potential methodologies for creating complex molecules involving naphthalene and acetamide functionalities (Mokhtary & Torabi, 2017).
Molecular Structure Analysis
The molecular structure of compounds like this compound can be studied through X-ray crystallography, revealing details such as hydrogen bonding, molecular conformation, and crystal packing. The interaction between different functional groups within the compound, such as hydroxy and amide groups, plays a crucial role in stabilizing the molecular structure through hydrogen bonding (Asiri, Khan, Tan, & Ng, 2010).
Chemical Reactions and Properties
Compounds containing naphthalene and acetamide groups can participate in various chemical reactions, leading to a wide range of derivatives with potential biological activities. For instance, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, showcasing the chemical reactivity and potential applications of these compounds (Lee et al., 2005).
Applications De Recherche Scientifique
Synthesis and Characterization
A variety of research studies have been conducted focusing on the synthesis, characterization, and applications of compounds structurally related to 2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide. For instance, the use of nano magnetite as a catalyst for the synthesis of naphthalene and pyrrolidine derivatives has been explored, highlighting efficient methodologies under ultrasound irradiation conditions (Mokhtary & Torabi, 2017). Similarly, the development of conducting polymers from low oxidation potential monomers based on pyrrole, including their electropolymerization, has been investigated, showcasing the potential for applications in electronic devices (Sotzing et al., 1996).
Chemosensors and Organocatalysts
Research has also delved into the creation of chemosensors for transition metal ions using naphthoquinone-based compounds, demonstrating significant selectivity and sensitivity towards specific metal ions, which could be beneficial for metal detection and analysis (Gosavi-Mirkute et al., 2017). Furthermore, the synthesis and application of new types of organocatalysts bearing naphthalene and pyrrolidine moieties have been explored, indicating their efficacy in catalyzing asymmetric reactions and their potential in synthetic organic chemistry (Syu et al., 2010).
Photophysical Studies and Molecular Sensing
The synthesis and photophysical study of pyrrolylmethylidene derivatives, including their intramolecular hydrogen bonding and potential applications in molecular sensors, have been subjects of interest, offering insights into the design of new photofunctional materials (Sigalov et al., 2015). Additionally, the development of novel sulfonylurea derivatives as H3 receptor antagonists showcases the therapeutic potential of naphthalene derivatives in medical research (Ceras et al., 2012).
Material Science and Polymer Research
In material science, the synthesis and characterization of novel copolymers containing pyridylazo-naphthoxyl groups for metal ion detection and analysis have been reported, highlighting the utility of such materials in chemical sensing and environmental monitoring (Zhou et al., 2008).
Propriétés
IUPAC Name |
2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(14-17-8-5-7-16-6-1-2-9-19(16)17)23-18-11-13-24(15-18)20-10-3-4-12-22-20/h1-10,12,18H,11,13-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDACMGHELMVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2497975.png)

![1-Benzyl-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2497980.png)
![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)

![(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2497986.png)


![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2497989.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2497990.png)
![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)